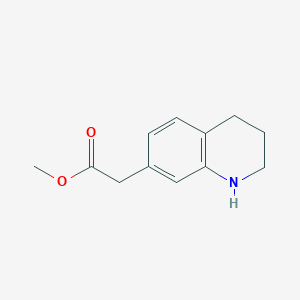
Methyl 2-(1,2,3,4-tetrahydroquinolin-7-yl)acetate
Übersicht
Beschreibung
“Methyl 2-(1,2,3,4-tetrahydroquinolin-7-yl)acetate” is a chemical compound with the CAS Number: 1332655-50-1 . It has a molecular weight of 205.26 and its IUPAC name is methyl 2-(1,2,3,4-tetrahydroquinolin-7-yl)acetate .
Molecular Structure Analysis
The InChI code for “Methyl 2-(1,2,3,4-tetrahydroquinolin-7-yl)acetate” is 1S/C12H15NO2/c1-15-12(14)8-9-4-5-10-3-2-6-13-11(10)7-9/h4-5,7,13H,2-3,6,8H2,1H3 . This code provides a specific description of the compound’s molecular structure.Physical And Chemical Properties Analysis
“Methyl 2-(1,2,3,4-tetrahydroquinolin-7-yl)acetate” is a liquid at room temperature . The compound should be stored at 4 degrees Celsius .Wissenschaftliche Forschungsanwendungen
Infective Pathogens
THIQ-based compounds, including Methyl 2-(1,2,3,4-tetrahydroquinolin-7-yl)acetate, have shown significant biological activities against various infective pathogens . These compounds can be used to develop new drugs for treating infectious diseases.
Neurodegenerative Disorders
THIQ analogs have been found to be effective against neurodegenerative disorders . This suggests that Methyl 2-(1,2,3,4-tetrahydroquinolin-7-yl)acetate could potentially be used in the treatment of diseases such as Alzheimer’s, Parkinson’s, and others.
NF-κB Inhibitors
N - (tetrahydroquinolin-1-yl) amide compounds, which are related to Methyl 2-(1,2,3,4-tetrahydroquinolin-7-yl)acetate, can be used as NF-κB inhibitors . This implies that this compound could be useful in anticancer drug research.
Retinoid Nuclear Modulators
These compounds are important agents for the treatment of metabolic and immunological diseases . Methyl 2-(1,2,3,4-tetrahydroquinolin-7-yl)acetate could potentially be used in the development of these treatments.
Anti-inflammatory Agents
Compounds similar to Methyl 2-(1,2,3,4-tetrahydroquinolin-7-yl)acetate have been found to have a beneficial impact on various brain disorders where neuroinflammation involving microglial activation plays a crucial role in the pathogenesis of these diseases . This suggests potential applications in the treatment of neuroinflammatory conditions.
Synthetic Chemistry
Methyl 2-(1,2,3,4-tetrahydroquinolin-7-yl)acetate, as a THIQ derivative, could be used in synthetic chemistry for constructing the core scaffold of various compounds .
Safety and Hazards
“Methyl 2-(1,2,3,4-tetrahydroquinolin-7-yl)acetate” is classified under the GHS07 hazard class . It has the signal word “Warning” and is associated with the hazard statements H315, H319, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray and wearing protective gloves/protective clothing/eye protection/face protection .
Zukünftige Richtungen
The future directions for “Methyl 2-(1,2,3,4-tetrahydroquinolin-7-yl)acetate” could involve further exploration of its biological activities and potential applications in medicinal chemistry. Given the biological activities of related 1,2,3,4-tetrahydroisoquinoline compounds , it may be worthwhile to investigate the potential of this compound in the treatment of various diseases.
Eigenschaften
IUPAC Name |
methyl 2-(1,2,3,4-tetrahydroquinolin-7-yl)acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO2/c1-15-12(14)8-9-4-5-10-3-2-6-13-11(10)7-9/h4-5,7,13H,2-3,6,8H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHBHEXGCRKZAMN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1=CC2=C(CCCN2)C=C1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

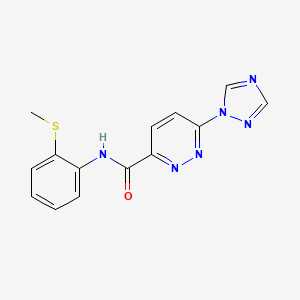

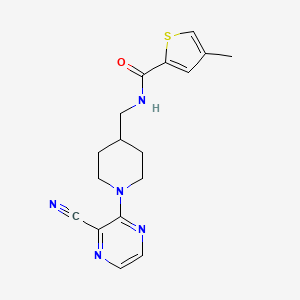

![N-(3-phenylpropyl)-1-[4-(propionylamino)benzoyl]piperidine-3-carboxamide](/img/structure/B2753964.png)
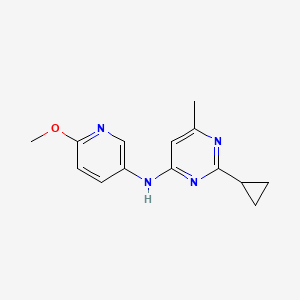
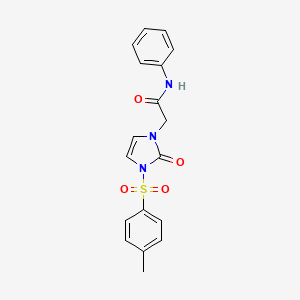

![2-[5-Methyl-3-[(2-methylpropan-2-yl)oxycarbonylamino]pyrazol-1-yl]acetic acid](/img/structure/B2753970.png)

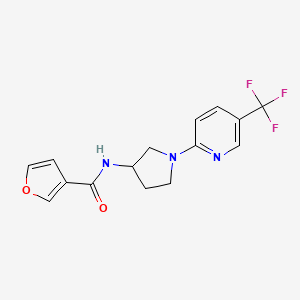
![N-(2-(3-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2,6-difluorobenzamide](/img/structure/B2753976.png)

